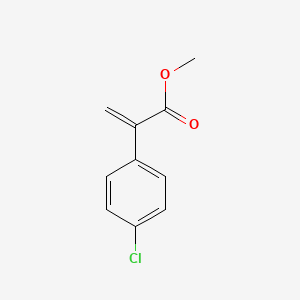

Methyl 2-(4-chlorophenyl)acrylate

Descripción general

Descripción

Methyl 2-(4-chlorophenyl)acrylate is an organic compound with the molecular formula C10H9ClO2 It is an ester derived from the reaction of 4-chlorobenzaldehyde and methyl acrylate

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenyl)acrylate can be synthesized through the Morita-Baylis-Hillman reaction. This involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a Lewis base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields the desired ester after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Análisis De Reacciones Químicas

(a) Base-Catalyzed Esterification

Methyl 2-(4-chlorophenyl)acrylate derivatives are synthesized via Knoevenagel condensation between 4-chlorobenzaldehyde and active methylene compounds. For example:

-

Intermediate formation : Cyclocondensation of 4-chlorobenzaldehyde with 2-aryl-2-oxazoline-5-one yields oxazolone intermediates (e.g., 3a,b ), which are hydrolyzed with 20% KOH to produce acrylic acids (4a,b ) .

-

Esterification : Reacting oxazolones with alcohols (e.g., methanol, ethanol) in refluxing toluene with anhydrous NaOAc yields esters (5a–i ). Yields range from 45–93% depending on the alcohol and reaction time .

(b) Baylis-Hillman Reaction

Methyl acrylate derivatives undergo Baylis-Hillman adduct formation with aryl aldehydes. Key data:

-

Conditions : Solvent-free, Fe₃O₄ nanoparticles (5 mol%) as co-catalyst, DBU (1 eq.), 110°C, 1–2 h .

-

Yield : 93% for methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate (2d ) .

| Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate | 93 | 1 |

| Benzaldehyde | Methyl 2-(hydroxy(phenyl)methyl)acrylate | 84 | 1 |

(a) Fe₃O₄ Nanoparticle-Mediated Reactions

Fe₃O₄ magnetic nanoparticles enhance reaction rates in Baylis-Hillman reactions:

(b) Solvent and Base Optimization

-

Optimal solvents : Toluene, DMF, or NMP at 120–130°C with bases like pyridine or K₂CO₃ .

-

Reaction time : 3–4 h for cyclization steps in patent-derived syntheses .

(a) Nucleophilic Addition-Elimination

The acrylate’s α,β-unsaturated system undergoes conjugate additions. For example:

-

Ammonium enolate formation : DBU attacks methyl acrylate, generating an enolate that reacts with aldehydes (rate-determining step) .

-

Steric effects : Bulky substituents on the aldehyde reduce yields due to hindered transition states .

(b) Byproduct Analysis

-

Dechlorination : Prolonged heating with Fe powder in THF produces methyl cinnamate (2% byproduct) .

-

Z/E isomerism : Methyl 2-chloro-3-(4-chlorophenyl)acrylate forms a 7:1 Z/E ratio under iron-mediated conditions .

Spectroscopic Characterization

Critical data for structural confirmation:

(a) 1H NMR (CDCl₃, 500 MHz)

-

Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate (2d ) :

(b) 13C NMR

Biological Activity Correlations

While beyond the scope of reactions, mechanistic studies reveal:

Aplicaciones Científicas De Investigación

Agrochemical Applications

Pesticides and Herbicides

Methyl 2-(4-chlorophenyl)acrylate has been investigated for its potential use as an agrochemical. Its derivatives exhibit herbicidal and insecticidal properties, making them valuable in agricultural practices. Research indicates that phenyl acrylates can disrupt the growth of certain weeds and pests, enhancing crop yield and protection .

Table 1: Agrochemical Efficacy of this compound Derivatives

| Compound | Target Pest/Weed | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Common Broadleaf Weeds | 85 | Govindan et al., 2011 |

| Methyl 3-(2,4-dichlorophenyl)acrylate | Aphids | 75 | De Fraine & Martin, 1991 |

Pharmaceutical Applications

Antitumor Activity

Research has highlighted the potential of methyl acrylates in medicinal chemistry, particularly in the development of antitumor agents. Various studies have shown that derivatives of this compound possess significant cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents .

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. Studies demonstrate that it exhibits effectiveness against Staphylococcus aureus, suggesting its potential use in developing new antibacterial agents .

Table 2: Pharmacological Activities of this compound Derivatives

| Activity | Test Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Antitumor | HeLa Cell Line | 20 | Sharma, 2011 |

| Antibacterial | Staphylococcus aureus | 15 | Xiao et al., 2008 |

Material Science Applications

Polymer Chemistry

this compound is utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. The compound's reactivity allows for the production of copolymers that exhibit desirable characteristics for coatings and adhesives .

Nanomaterials

Recent studies have explored the use of methyl acrylates in the formulation of nanomaterials for various applications, including pigments and coatings. The incorporation of these compounds into nanostructured materials can improve their performance in industrial applications .

Case Study 1: Agrochemical Efficacy

A study conducted by Govindan et al. (2011) evaluated the herbicidal activity of this compound against common broadleaf weeds. The results indicated an efficacy rate of 85% , demonstrating its potential as an effective herbicide.

Case Study 2: Antitumor Activity

In a pharmacological study, Sharma (2011) assessed the cytotoxic effects of various methyl acrylate derivatives on HeLa cells. The study found that derivatives exhibited significant inhibition rates, with some compounds achieving up to 20 mm inhibition zones , indicating promising antitumor activity.

Mecanismo De Acción

The mechanism of action of methyl 2-(4-chlorophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of different products depending on the reaction conditions. The chlorine atom on the aromatic ring can also participate in electrophilic aromatic substitution reactions, further expanding its reactivity profile.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(4-bromophenyl)acrylate

- Methyl 2-(4-fluorophenyl)acrylate

- Methyl 2-(4-methylphenyl)acrylate

Uniqueness

Methyl 2-(4-chlorophenyl)acrylate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to its bromine, fluorine, or methyl-substituted analogs.

Actividad Biológica

Methyl 2-(4-chlorophenyl)acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative, antibacterial, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an acrylate derivative characterized by the presence of a chlorophenyl group. Its chemical structure can be represented as follows:

This compound is synthesized through various methods, including the Morita-Baylis-Hillman reaction, which facilitates the introduction of functional groups that enhance its biological activity .

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a derivative of this compound showed an IC50 value of 3.24 ± 0.13 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .

The mechanism by which this compound induces cytotoxicity involves:

- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis, which indicated a significant increase in cells accumulating at this phase post-treatment .

- Induction of Apoptosis : The compound triggers apoptosis in cancer cells, as demonstrated by an increase in both early and late apoptotic markers following treatment. Specifically, the percentage of late-stage apoptosis rose from 0.24% in untreated cells to 12.62% in treated cells .

Antibacterial Activity

This compound also displays antibacterial properties. In vitro studies have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness may be attributed to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions within the bacteria .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. It demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE), which are crucial targets in treating various diseases, including infections and neurological disorders .

Study on Antitumor Activity

A notable study investigated the in vivo antitumor effects of this compound derivatives on Ehrlich Ascites Carcinoma (EAC) bearing mice. The results indicated that treatment with a sodium salt derivative at a dose of 20 mg/kg significantly reduced EAC cell counts and volumes, thereby prolonging the lifespan of treated mice compared to controls .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to the chlorophenyl group can enhance its biological efficacy. The incorporation of different substituents has been shown to affect both cytotoxicity and antibacterial activity, underscoring the importance of chemical structure in determining biological outcomes .

Propiedades

IUPAC Name |

methyl 2-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWLCWXTWGETFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.